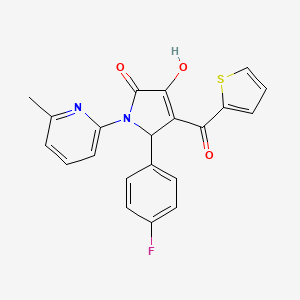![molecular formula C12H17BrClN3O2 B4014329 5-bromo-N-[2-(4-morpholinyl)ethyl]nicotinamide hydrochloride CAS No. 1047620-50-7](/img/structure/B4014329.png)
5-bromo-N-[2-(4-morpholinyl)ethyl]nicotinamide hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 5-Bromo-N-[2-(4-morpholinyl)ethyl]nicotinamide hydrochloride involves multiple steps, starting from initial reactants like 5-Bromo-nicotinic acid. Through processes such as chlorination, reaction with ammonium aqueous, and oxidation, derivatives are obtained with significant yields. For example, Chen Qi-fan (2010) details a method achieving a total yield of more than 48% through a series of reactions, highlighting the efficiency and effectiveness of the synthesis process for such compounds (Chen Qi-fan, 2010).
Molecular Structure Analysis
Compounds in this category typically crystallize as almost planar molecules, with intermolecular hydrogen bonding playing a crucial role in their structure. Jethmalani et al. (1996) illustrate this with N-(4-bromophenyl)-5,6-dichloronicotinamide and 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide, where intermolecular hydrogen bonding contributes to the stability and structure of the molecules (Jethmalani et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their participation in various reactions. For instance, reactions with ethyl bromoacetate and ethyl 2-bromopropionate lead to the synthesis of N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones, as demonstrated by Jagodziński et al. (2000). This showcases the compound's versatility in forming cyclic derivatives through reactions with bromoacetate compounds (Jagodziński et al., 2000).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallization behavior, are influenced by their molecular structure. The almost planar structure and presence of intermolecular hydrogen bonding significantly impact their physical state and behavior in various solvents.
Chemical Properties Analysis
The chemical properties of 5-Bromo-N-[2-(4-morpholinyl)ethyl]nicotinamide hydrochloride derivatives involve their biological activity as herbicidal, pesticidal, or fungicidal agents. The specific chemical groups present in the structure, like bromo and chloro groups, contribute to these properties by affecting the molecule's reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
5-bromo-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2.ClH/c13-11-7-10(8-14-9-11)12(17)15-1-2-16-3-5-18-6-4-16;/h7-9H,1-6H2,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDIRDJVZNKKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CN=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1047620-50-7 | |
| Record name | 3-Pyridinecarboxamide, 5-bromo-N-[2-(4-morpholinyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1047620-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-{4-[(diethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B4014249.png)
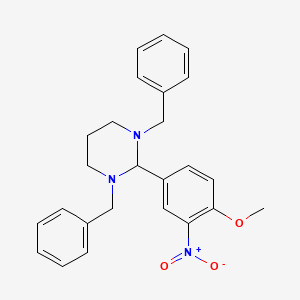

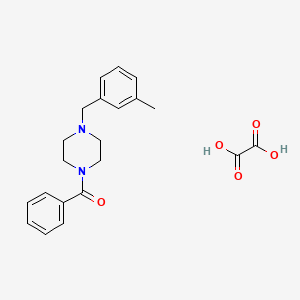
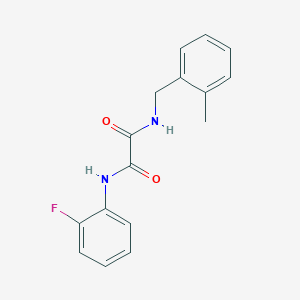
![2-{[4-allyl-5-(diphenylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4014298.png)
![ethyl 4-{2-[(diphenylacetyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4014299.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4014307.png)

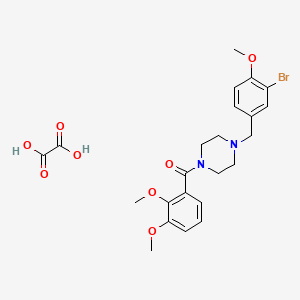
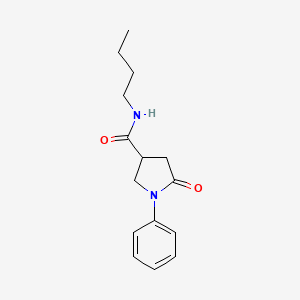
![ethyl 4-[({[5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4014337.png)
![methyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4014345.png)
